
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine-carboxamide compounds and has a molecular formula of C12H11N3O2.
作用機序
The mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer development. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to reduce the production of inflammatory mediators such as prostaglandin E2 and interleukin-6. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide may have potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further research is needed to fully understand the mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide involves the reaction of 2-amino-3-methoxypyridine with 2-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is purified through column chromatography to obtain N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in high purity.
科学的研究の応用
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in studies using animal models of inflammatory diseases. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has also been investigated for its potential use as an anti-cancer agent, with promising results in preclinical studies.
特性
IUPAC Name |
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-10(6-4-8-14-12)15-11(16)9-5-2-3-7-13-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDBEZCPDFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
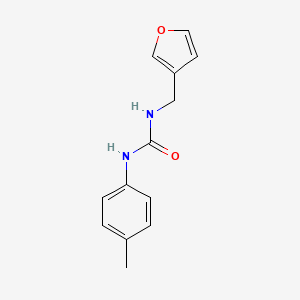


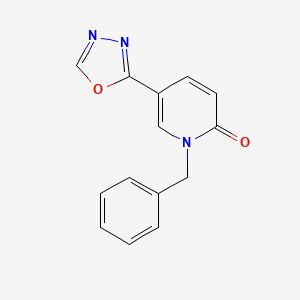
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
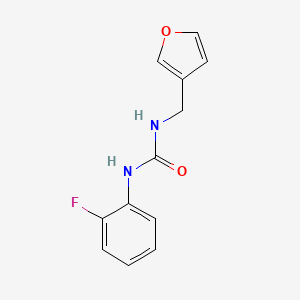
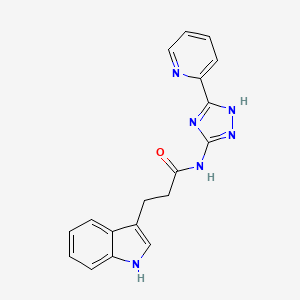
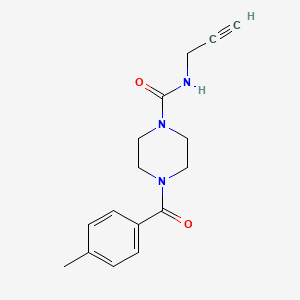

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
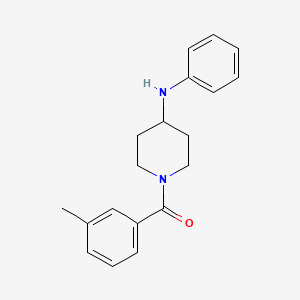
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)